6-Methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
6-Methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as piperidine or pyridine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a lead compound for drug development.
Industry: Possible applications in materials science or as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-ylmethylene)benzofuran-3(2H)-one: Lacks the methoxy group.
6-Methoxybenzofuran-3(2H)-one: Lacks the thiophene moiety.
Thiophen-2-carbaldehyde: A simpler precursor.
Uniqueness
The presence of both the methoxy group and the thiophene moiety in 6-Methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions.
Properties
Molecular Formula |
C14H10O3S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2E)-6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3/b13-8+ |
InChI Key |
IFFNMGIBBSXWAX-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CS3)/O2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Origin of Product |
United States |
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